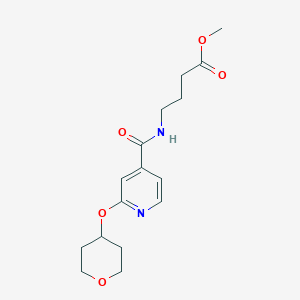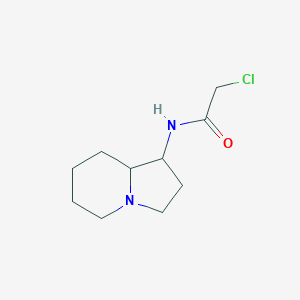
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide involves the inhibition of specific enzymes. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzyme being targeted. In general, the compound has been shown to induce cell death, inhibit cell migration, and disrupt cell cycle progression. These effects can be beneficial in certain contexts, such as in the treatment of cancer or other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide in lab experiments is its potency as an enzyme inhibitor. This can make it a useful tool for studying the specific functions of enzymes in various cellular processes. However, one limitation is that the compound may not be specific to a single enzyme, which can make it difficult to draw definitive conclusions from experiments.
Orientations Futures
There are many potential future directions for research involving N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide. Some possible areas of investigation include:
- Further studies of the compound's effects on specific enzymes and cellular processes
- Exploration of potential therapeutic applications for the compound in the treatment of diseases such as cancer
- Development of more specific inhibitors based on the structure of this compound
- Investigation of the compound's potential as a tool for studying the functions of enzymes in various biological systems
In conclusion, this compound is a potent enzyme inhibitor that has been extensively studied for its potential applications in scientific research. Its unique properties make it a useful tool for investigating various cellular processes, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with octahydroindolizine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions and yields a high-purity product.
Applications De Recherche Scientifique
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This inhibition can lead to a variety of effects, including cell death, cell cycle arrest, and decreased cell migration.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-7-10(14)12-8-4-6-13-5-2-1-3-9(8)13/h8-9H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOTMQIAXOPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


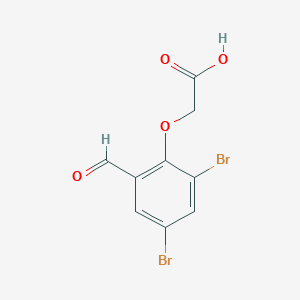
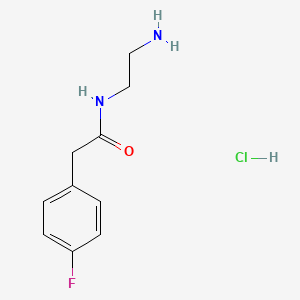

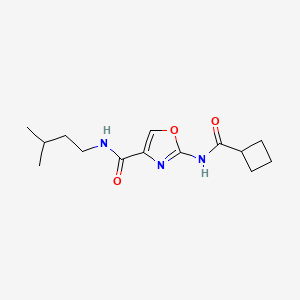
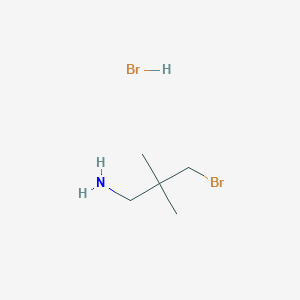
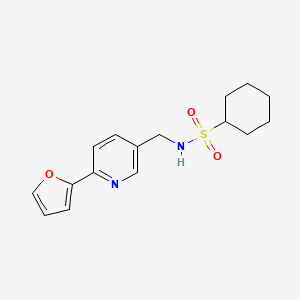
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)
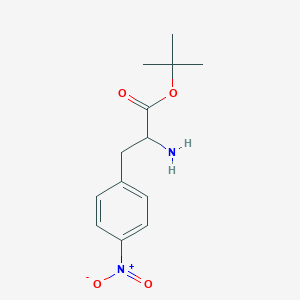
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2701550.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)
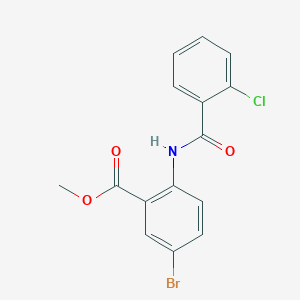
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)
